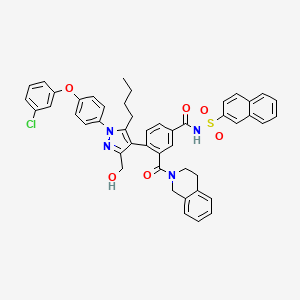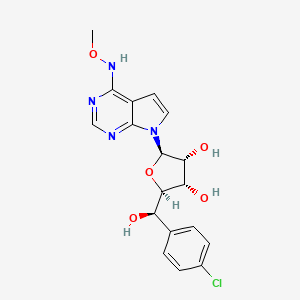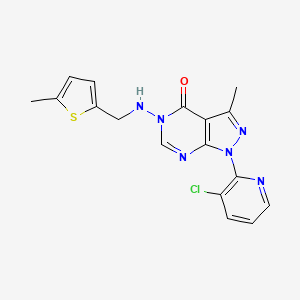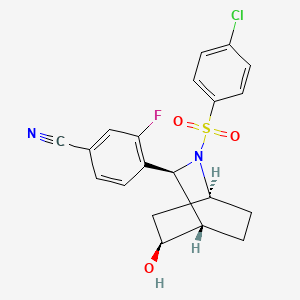
Psen1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Psen1-IN-2 is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the study of presenilin-1, a protein associated with early-onset Alzheimer’s disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Psen1-IN-2 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Psen1-IN-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Psen1-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in the study of presenilin-1 and its role in cellular processes and diseases.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Psen1-IN-2 involves its interaction with presenilin-1, a protein that plays a crucial role in the cleavage of amyloid precursor protein (APP) and the production of amyloid-beta peptides. These peptides are associated with the formation of amyloid plaques in the brains of Alzheimer’s disease patients. This compound is believed to modulate the activity of presenilin-1, thereby influencing the production of amyloid-beta peptides and potentially reducing the formation of amyloid plaques.
Comparación Con Compuestos Similares
Psen1-IN-2 can be compared with other similar compounds, such as:
Psen1-IN-1: Another inhibitor of presenilin-1, but with different chemical properties and potency.
Psen2-IN-1: An inhibitor of presenilin-2, a protein closely related to presenilin-1 but with distinct biological functions.
APP-IN-1: An inhibitor of amyloid precursor protein, targeting a different step in the amyloid-beta production pathway.
Propiedades
Fórmula molecular |
C20H18ClFN2O3S |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
4-[(1S,3S,4S,5S)-2-(4-chlorophenyl)sulfonyl-5-hydroxy-2-azabicyclo[2.2.2]octan-3-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C20H18ClFN2O3S/c21-13-2-5-15(6-3-13)28(26,27)24-14-4-8-17(19(25)10-14)20(24)16-7-1-12(11-23)9-18(16)22/h1-3,5-7,9,14,17,19-20,25H,4,8,10H2/t14-,17+,19-,20+/m0/s1 |
Clave InChI |
CQWSGPAOTAQPCU-LDRHYZDKSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C[C@H]1N([C@@H]2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
SMILES canónico |
C1CC2C(CC1N(C2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
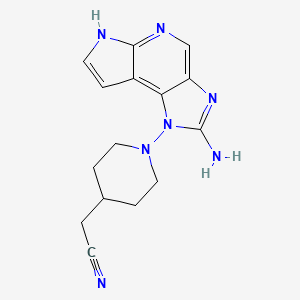
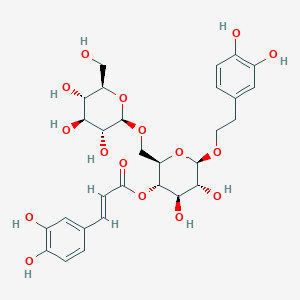

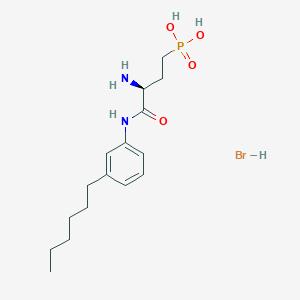
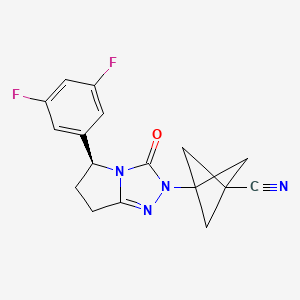
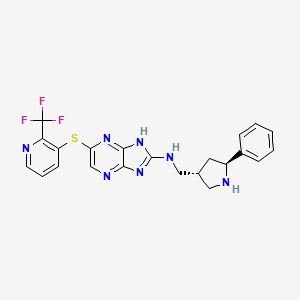
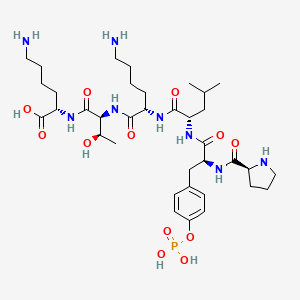
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

